molecular formula C16H16N2O2 B2914353 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one CAS No. 2402829-18-7

4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2914353
CAS No.: 2402829-18-7
M. Wt: 268.316
InChI Key: CRQJWHKCZDRDDF-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one is an organic compound with a complex structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-methoxybenzylamine with 2-chloroquinoxaline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one stands out due to its unique quinoxaline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-5-2-6-12(15)10-18-11-16(19)17-13-7-3-4-8-14(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQJWHKCZDRDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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